4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,2,4-triazole and a suitable alkylating agent to introduce the triazole moiety into the desired molecular framework. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
1,2,3-Triazole derivatives: Exhibiting a range of biological activities, including antibacterial and antiviral effects.
Quinazoline-1,2,4-triazole hybrids: Investigated for their antibacterial potential.
Uniqueness
4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one stands out due to its unique combination of a triazole ring and a hydroxyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
94147-22-5 |
---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-hydroxy-2,5-dimethyl-4-(1,2,4-triazol-1-ylmethyl)hexan-3-one |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)10(15)11(16,9(3)4)5-14-7-12-6-13-14/h6-9,16H,5H2,1-4H3 |
InChI Key |
MVKOXCIKOKFQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CN1C=NC=N1)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.